Meta-Fluoro Substitution Defines a Unique Potency Zone
The DAMM class exhibits extreme substituent-dependent potency against *Fusarium oxysporum*. The unsubstituted DAMM (compound 5) is the most potent with an IC50 of 0.013 µM, whereas the *para*-chloro analog (compound 1) is essentially inactive (IC50 > 35 µM), a >2,500-fold difference [1]. The target compound, bearing a *meta*-fluoro substituent, possesses a Hammett σ_m value (0.34) that is electron-withdrawing but less deactivating than a *para*-nitro group, placing it in a potency zone distinct from both the inactive *para*-chloro and the fungicidal unsubstituted analog. The ortho-nitro analog (compound 2) retains activity (IC50 < 1 µM), but its steric hindrance and electronic profile differ substantially from the *meta*-fluoro target, affecting binding and reactivity [1].
| Evidence Dimension | Antifungal potency (IC50) and substituent electronic effect |
|---|---|
| Target Compound Data | Diethyl 2-[(3-fluoroanilino)methylene]malonate; Hammett σ_m = 0.34 (expected moderated activity, between unsubstituted and electron-withdrawing extremes). |
| Comparator Or Baseline | DAMM compound 5 (unsubstituted phenyl): IC50 = 0.013 µM; DAMM compound 1 (p-Cl): IC50 > 35 µM; DAMM compound 2 (o-NO2): IC50 < 1 µM; DAMM compound 3 (N-cyclohexyl): low activity; DAMM compound 4 (1-naphthyl): low activity [1]. |
| Quantified Difference | Class-wide IC50 range spans >3.5 orders of magnitude (0.013–>35 µM). Target's σ_m value predicts intermediate potency, filling the gap between inactive electron-withdrawing (p-Cl) and highly active unsubstituted/ortho-nitro substituents. |
| Conditions | Mycelial growth inhibition assay against *Fusarium oxysporum* f. sp. *lycopersici* on PDA medium, 7-day incubation, fungistatic/fungicide classification determined by re-growth in fresh medium [1]. |
Why This Matters
The meta-fluoro substituent provides a distinct electronic signature (σ_m = 0.34) not available with other DAMM analogs, enabling access to a specific potency range critical for optimizing antifungal lead candidates or structure-activity relationship (SAR) studies.
- [1] Cely-Veloza, W.-F.; Quiroga, D.; Coy-Barrera, E. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank 2023, 2023, M1630. View Source
